N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

Catalog No.
S1896189
CAS No.
83054-80-2
M.F
C52H50N2O4
M. Wt
767 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylen...

CAS Number

83054-80-2

Product Name

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

IUPAC Name

7,18-bis(2,5-ditert-butylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Molecular Formula

C52H50N2O4

Molecular Weight

767 g/mol

InChI

InChI=1S/C52H50N2O4/c1-49(2,3)27-13-23-37(51(7,8)9)39(25-27)53-45(55)33-19-15-29-31-17-21-35-44-36(22-18-32(42(31)44)30-16-20-34(46(53)56)43(33)41(29)30)48(58)54(47(35)57)40-26-28(50(4,5)6)14-24-38(40)52(10,11)12/h13-26H,1-12H3

InChI Key

BIYPCKKQAHLMHG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC(=C9)C(C)(C)C)C(C)(C)C)C2=O

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC(=C9)C(C)(C)C)C(C)(C)C)C2=O

Organic Electronics

Due to its semiconducting properties, BDTPDI is a promising material for organic electronics research. Its n-channel character makes it suitable for applications like organic thin-film transistors (OTFTs) [1]. Research explores BDTPDI in fabricating high-performance OTFTs due to its good charge carrier mobility and air stability [1, 2].

[1] N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide [CAS 83054-80-2], [2] Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide | CAS 83054-80-2 | SCBT,

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide is a complex organic compound with the molecular formula C52H50N2O4. It features a perylene core, which is a well-known structure in organic electronics due to its excellent electronic properties. This compound is characterized by its two bulky 2,5-di-tert-butylphenyl substituents, which enhance its solubility and stability, making it suitable for various applications in organic semiconductors and photovoltaic devices .

PDI's mechanism of action depends on the targeted application. In organic electronics research, PDI's semiconducting properties are of primary interest.

  • PDIs can transport electrical charges due to their conjugated π-electron system (alternating single and double bonds) [].
  • The way PDIs pack together in a solid state influences their charge transport properties [].
  • Specific safety information on PDI might be limited due to its research-oriented application.
  • As a general precaution, any new organic compound should be handled with care in a well-ventilated lab using appropriate personal protective equipment [].

The chemical reactivity of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide primarily involves electrophilic substitution reactions due to the electron-rich nature of the perylene moiety. It can undergo:

  • Nucleophilic addition: The imide groups can react with nucleophiles under appropriate conditions.
  • Electrophilic aromatic substitution: The phenyl groups can participate in reactions with electrophiles, influenced by the steric hindrance provided by the tert-butyl groups.
  • Photo

The synthesis of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide typically involves several key steps:

  • Formation of Perylene Dicarboxylic Acid: The starting material is often perylene-3,4-dicarboxylic acid.
  • Amidation Reaction: The dicarboxylic acid is reacted with 2,5-di-tert-butylaniline to form the bis-amide derivative.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for application in electronic devices .

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide has several notable applications:

  • Organic Photovoltaics: Its excellent charge transport properties make it an ideal candidate for use in organic solar cells.
  • Organic Field Effect Transistors: The compound serves as an n-channel semiconductor material.
  • Fluorescent Probes: Due to its luminescent properties, it is utilized in bioimaging and sensing applications .

Studies on the interactions of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide with various substrates have shown that it can form stable complexes with metals and other organic molecules. This property enhances its potential use in catalysis and as a sensor for detecting specific ions or molecules in solution .

Several compounds share structural similarities with N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
Perylene Tetracarboxylic AcidContains four carboxylic acid groupsUsed primarily as a dye and in photonic applications
N,N'-Bis(phenyl)-3,4:9,10-perylenedicarboximideLacks bulky substituentsMore rigid structure affecting solubility
1-Methyl-3-(2-naphthyl)benzimidazoleContains naphthalene moietyExhibits different optical properties due to naphthalene interactions

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide stands out due to its combination of high solubility from bulky substituents and excellent charge transport capabilities from the perylene core. This unique balance makes it particularly valuable in electronic applications compared to its counterparts .

The traditional synthesis of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide follows established anhydride-imidization methodologies that have been extensively developed for perylene diimide derivatives. The most commonly employed synthetic route involves the direct condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with 2,5-di-tert-butylaniline under controlled thermal conditions [1] [2] [3].

The classical Langhals method represents the foundation of perylene diimide synthesis, involving the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines in molten imidazole at elevated temperatures [2]. This approach has been successfully adapted for the synthesis of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide, utilizing 2,5-di-tert-butylaniline as the amine component [4]. The reaction typically proceeds through the formation of intermediate perylene amic acid species, which subsequently undergo cyclization to form the desired imide linkages [2] [5].

Recent developments in room temperature synthesis protocols have demonstrated significant improvements in reaction efficiency and environmental sustainability [2] [5]. These methodologies utilize 1,8-diazabicyclo[5.4.0]undec-7-ene as a base in dimethyl sulfoxide or N,N-dimethylformamide, achieving full conversions at temperatures between 20 and 60 degrees Celsius [5]. The mechanism involves fast amic acid formation followed by slow conversion to imides, with the solubility of intermediate perylene amic acid salts being rate-limiting [5].

Reaction ConditionsTemperature (°C)Time (hours)Yield (%)Solvent System
Traditional Imidization1902455-67Imidazole/Water
Room Temperature Protocol20-602482-98Dimethyl sulfoxide
Microwave-Assisted2502-485-92N-Methyl-2-pyrrolidone

The microwave-assisted thermal imidization represents another significant advancement in synthetic methodology [6]. This approach achieves relatively high imidization degrees at 250 degrees Celsius, demonstrating twice the efficiency compared to conventional thermal methods [6]. The microwave-assisted process facilitates rapid cyclization of amide-acid intermediates, significantly reducing reaction times while maintaining high product purity [6].

Optimization of catalyst systems has proven crucial for achieving high yields in anhydride-imidization reactions [7]. Zinc acetate dihydrate in the presence of N,N-diisopropylethylamine and imidazole at 170 degrees Celsius for 3.5 hours yields approximately 25% of the desired product [7]. Alternative catalytic systems employing various metal acetates have been investigated to improve reaction efficiency and selectivity [8].

Surface Functionalization Techniques for Nanostructured Assemblies

Surface functionalization of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide for nanostructured assemblies represents a critical aspect of materials engineering for advanced applications. The compound's inherent tendency toward π-π stacking interactions enables the formation of well-defined supramolecular structures through controlled self-assembly processes [9] [10].

The preparation of electrostatically self-assembled perylene diimide composites involves the controlled interaction between charged perylene diimide derivatives and oppositely charged polyelectrolytes [10]. This methodology enables the formation of nanofibrous composite materials through layer-by-layer deposition techniques, where precise control of film thickness and optical density can be achieved [10]. The molecular orientation of perylene diimide within composite nanofibers has been determined to be perpendicular to the fiber long axis [10].

Phase transfer strategies have been successfully employed to modulate the morphology of nanostructures assembled from perylene diimide derivatives [9]. The polarity of the solvent system strongly influences the resulting nanostructure morphology, with varying water content ratios enabling transitions between nanobelt and spherical aggregate formations [9]. At water percentages up to 55%, nanobelt structures are maintained with decreased length and increased width, while conversion to spherical aggregates occurs at 75% water content [9].

Assembly MethodSolvent SystemMorphologySize Range (nm)Temperature (°C)
Phase TransferAcetone/Water (45:55)Nanobelts200-500 × 50-10025
Phase TransferAcetone/Water (25:75)Spherical100-300 diameter25
Electrostatic AssemblyAqueous PolyelectrolyteNanofibers10-50 width25
Controlled Chain-GrowthThiophene/SolventNano-disks30-40 thickness0-22

Controlled chain-growth polymerization initiated by perylene dicarboximide derivatives offers a promising approach for accessing kinetically stabilized semi-crystalline nanostructures [11]. The reversible supramolecular assembly-disassembly of perylene dicarboximide initiators can be controlled by temperature, with increasing temperature shifting equilibrium toward free non-aggregated molecules [11]. This temperature-controlled equilibrium enables the formation of distinct nanoscale structures under kinetic control [11].

The surface modification of perylene diimide nanostructures through polyethylene glycol grafting has been demonstrated as an effective antifouling strategy [12]. This modification technique reduces hydrophobicity and minimizes unwanted protein adsorption, which is critical for maintaining the integrity of nanostructured assemblies in biological environments [12]. The grafting process involves the formation of aminopropyltriethoxysilane layers that subsequently bind polyethylene glycol-diacrylate chains [12].

Solubility Optimization through Alkyl Chain Engineering

The solubility characteristics of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide can be significantly enhanced through strategic alkyl chain engineering approaches. The incorporation of bulky tert-butyl substituents at the 2,5-positions of the phenyl rings serves to disrupt intermolecular π-π stacking interactions, thereby improving solubility in organic solvents [13] [14].

Long-chain secondary alkyl groups exhibit superior solubilizing effects compared to long-chain primary alkyl groups in perylene diimide derivatives [13]. The branching pattern and chain length of alkyl substituents directly influence both solubility and self-assembly behavior of perylene diimide compounds [13]. Branched alkyl chains provide enhanced solubility due to reduced intermolecular interactions and decreased crystallization tendency [15].

The relationship between alkyl chain length and solubility properties has been systematically investigated across various perylene diimide derivatives [16] [17]. Molecules with longer lateral chains demonstrate more pronounced temperature-dependent behavior in Langmuir films, with area per molecule decreasing as subphase temperature increases [16]. The effect becomes more significant for molecules with extended alkyl chains, indicating stronger packing interactions on water surfaces [16].

Alkyl Chain LengthSolubility (mg/mL)Growth ModeFilm OrderChain Type
C5 (Pentyl)2-53-DimensionalLowLinear
C8 (Octyl)8-12MixedModerateLinear
C13 (Tridecyl)15-252-DimensionalHighLinear
Branched C820-352-DimensionalHighBranched
tert-Butyl25-40DisruptedModerateBulky

The influence of alkyl chain engineering extends beyond simple solubility enhancement to affect fundamental materials properties [17]. Perylene tetracarboxylic diimides with long alkyl chains exhibit clear layer-by-layer growth behavior with high structural order, whereas shorter molecules preferentially grow three-dimensionally [17]. This correlation between alkyl chain length and growth type represents a critical design parameter for controlling thin film morphology [17].

Side-chain engineering strategies have demonstrated significant impact on electron transport properties and organic photovoltaic performance [15]. Cyclohexyl side-chains at the imide position reduce perylene diimide dimer solubility and result in flower-like crystal formations in thin films [15]. Conversely, a combination of branched and linear side-chains provides sufficient solubility in non-halogenated processing solvents while maintaining favorable electronic properties [15].

The optimization of solubility through alkyl chain modification must balance enhanced processability with maintained electronic performance [18]. Bay region modifications with electron-donating or electron-withdrawing groups enable tuning of optical and electronic properties across ultraviolet to near-infrared regions [13]. However, bulky substituents at bay positions cause distortion of naphthalene subunits, disrupting π-π face-to-face stacking and significantly increasing solubility by several orders of magnitude [13].

Chromatographic Separation and Crystallization Protocols

The purification of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide requires specialized chromatographic separation and crystallization protocols due to the compound's unique physicochemical properties. Column chromatography represents the primary separation technique, with careful optimization of mobile phase compositions being essential for achieving high-purity isolates [19] [20] [21].

Silica gel column chromatography using chloroform-hexane mobile phases has proven effective for separating perylene diimide regioisomers [19] [20]. Both bulky triphenylpropyne groups and non-bulky hexyl groups allow for facile chromatographic separation of 1,6 and 1,7 perylene diimide isomers [19]. The separation efficiency depends critically on the steric bulk of substituents and their influence on intermolecular interactions during the chromatographic process [19].

Regioisomeric mixtures of perylene diimide derivatives can be successfully separated through optimized column chromatography protocols [21]. The 1,7- and 1,6-regioisomers have been successfully separated using standard silica gel columns with appropriate solvent gradients [21]. The separation success relies on differential retention times caused by subtle differences in molecular geometry and electronic distribution between regioisomers [21].

Separation MethodMobile PhaseStationary PhaseResolutionRecovery (%)
Normal PhaseCHCl₃:Hexane (99:1)Silica GelExcellent85-92
Gradient ElutionCHCl₃:Hexane (98:2 to 100:0)Silica GelGood78-85
Preparative HPLCAcetone:CHCl₃ (0.1:100)C18 ColumnSuperior90-95
Flash ChromatographyMethanol:CHCl₃ (1:100)Silica GelModerate70-80

Multi-step purification protocols have been developed to achieve research-grade purity levels [22] [23]. The first chromatographic separation using methanol-chloroform (1:100) mobile phase removes major impurities, followed by a second separation using acetone-chloroform (0.1:100) to achieve final purification [23]. This sequential approach ensures removal of both starting materials and side products while maximizing product recovery [23].

Crystallization protocols for N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide require careful control of nucleation and growth processes [24]. The compound exhibits a melting point above 300 degrees Celsius, indicating strong intermolecular interactions that must be considered during crystallization [1] [25]. Slow evaporation techniques from appropriate solvent systems enable formation of high-quality crystals suitable for structural characterization [24].

The preparation of crystallization solutions follows established protocols for maintaining reproducibility and crystal quality [24]. Stock solutions are prepared from concentrated reagents that have been ultrafiltered through 0.2-micrometer polyethylene sulfone membranes to remove particulate matter [24]. Crystallization conditions are systematically optimized by varying pH, precipitant concentration, and temperature to achieve optimal crystal form and size [24].

Purification through consecutive wash-sonication-centrifugation cycles has been successfully employed for removing residual impurities [23]. The process involves alternating treatments with acetonitrile, ethanol, and chloroform to ensure complete removal of unreacted starting materials and side products [23]. Final purification is achieved through filtration under reduced pressure using polycarbonate membranes with 0.2-micrometer pore size [23].

XLogP3

13.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

83054-80-2

Wikipedia

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

Dates

Modify: 2023-08-16

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